1-Bromo-5-methoxy-4-methyl-2-nitrobenzene
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Overview
Description
1-Bromo-5-methoxy-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, featuring bromine, methoxy, methyl, and nitro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-methoxy-4-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-bromo-4-methoxy-2-methylbenzene, followed by methylation and bromination steps . The reaction conditions typically include the use of concentrated sulfuric acid and nitric acid for nitration, and bromine or hydrogen bromide for bromination.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-methoxy-4-methyl-2-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as halogenation, nitration, and sulfonation.
Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid.
Bromination: Bromine or hydrogen bromide.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Nucleophilic Substitution: Amines or thiols in the presence of a base.
Major Products:
Reduction: 1-Amino-5-methoxy-4-methyl-2-nitrobenzene.
Nucleophilic Substitution: 1-(Substituted amino)-5-methoxy-4-methyl-2-nitrobenzene.
Scientific Research Applications
1-Bromo-5-methoxy-4-methyl-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.
Agrochemicals: It is explored for its potential as a precursor in the synthesis of herbicides, insecticides, and fungicides.
Material Science: The compound is used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5-methoxy-4-methyl-2-nitrobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in substitution reactions, forming cationic intermediates that undergo further transformations.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds with different functional groups.
Comparison with Similar Compounds
1-Bromo-5-methoxy-4-methyl-2-nitrobenzene can be compared with other similar compounds:
1-Bromo-2,4-dimethyl-5-nitrobenzene: Similar structure but with two methyl groups instead of one.
2-Bromo-4-nitrotoluene: Similar structure but with a different position of the nitro group.
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene: Similar structure but with a fluorine atom instead of a methoxy group.
These comparisons highlight the unique combination of substituents in this compound, which can influence its reactivity and applications.
Properties
IUPAC Name |
1-bromo-5-methoxy-4-methyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-7(10(11)12)6(9)4-8(5)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBSOAPODNIVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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